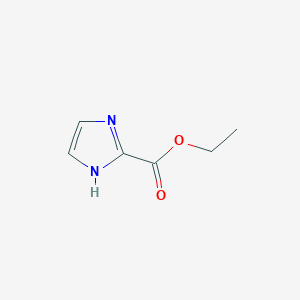
2,5-Diméthylpyridin-3-amine
Vue d'ensemble
Description
2,5-Dimethylpyridin-3-amine, also known as 2,5-Dimethylpyridin-3-amine, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Produits pharmaceutiques : Synthèse de médicaments
Dans l’industrie pharmaceutique, la 2,5-Diméthylpyridin-3-amine est utilisée comme élément constitutif pour la synthèse de divers médicaments. Ses dérivés sont étudiés pour leur potentiel thérapeutique, notamment leurs propriétés antifongiques et éventuellement comme intermédiaires dans la création de nouveaux médicaments .
Science des matériaux : Synthèse chimique
Ce composé joue un rôle en science des matériaux où il est utilisé dans la synthèse de molécules complexes. Ses dérivés peuvent être utilisés pour créer des matériaux dotés de propriétés spécifiques, telles qu’une durabilité ou une conductivité améliorées .
Synthèse chimique : Éléments constitutifs
La This compound : sert de précurseur dans la synthèse de dérivés de la pyrimidinamine, qui sont précieux dans le développement de nouveaux produits agrochimiques. Ces dérivés sont essentiels pour créer des composés dotés d’une excellente activité biologique, notamment des fongicides .
Biochimie : Étude des amines biogènes
Les amines biogènes sont essentielles en biochimie pour les fonctions physiologiques et comme précurseurs des hormones. La This compound peut être utilisée dans l’étude de ces composés, qui jouent un rôle important dans la régulation de la croissance, la conduction nerveuse et le contrôle de la pression artérielle .
Applications industrielles : Composé intermédiaire
Dans diverses applications industrielles, la This compound est utilisée comme composé intermédiaire. Elle participe à la production de produits chimiques qui nécessitent des structures spécifiques contenant de l’azote .
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
2,5-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYLAOKFUUBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604047 | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-02-2 | |
| Record name | 2,5-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine advantageous in the development of CRF(1) receptor antagonists?
A: Research indicates that incorporating 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine into pyrazinone-based structures led to enhanced potency and improved in vivo properties as CRF(1) receptor antagonists []. Specifically, compound 19e in the study, which contains this novel group, exhibited high binding affinity (IC₅₀ = 0.86 nM) and demonstrated efficacy in a rat model of anxiety [].
Q2: How does the incorporation of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine impact the metabolic profile of pyrazinone-based CRF(1) receptor antagonists?
A: A key concern with the initial lead compound (compound 8) was the formation of significant levels of reactive metabolites, potentially leading to undesirable drug reactions []. The introduction of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine in compound 19e significantly reduced the formation of reactive metabolites. Analysis showed that glutathione (GSH) adducts, indicative of reactive metabolite formation, were only estimated to be 0.1% of the total drug-related material excreted []. This suggests a more favorable metabolic profile for compounds containing this novel group.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)




